5-(Bromomethyl)oxazole

Description

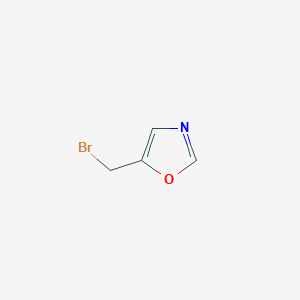

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c5-1-4-2-6-3-7-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDMJZUHSLWFNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470235 | |

| Record name | 5-(BROMOMETHYL)OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127232-42-2 | |

| Record name | 5-(BROMOMETHYL)OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Bromomethyl)oxazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)oxazole is a key heterocyclic building block in medicinal chemistry, valued for its reactive bromomethyl group attached to a stable oxazole core.[1] The oxazole motif, a five-membered aromatic ring containing nitrogen and oxygen, is a prominent scaffold in numerous biologically active compounds, capable of engaging with various enzymes and receptors through non-covalent interactions.[1] The presence of the bromomethyl substituent provides a versatile handle for synthetic elaboration, making this compound a crucial intermediate in the development of novel therapeutics, particularly in the realm of anti-inflammatory and analgesic agents.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, offering valuable insights for researchers in organic synthesis and drug discovery.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 127232-42-2 | [1] |

| Molecular Formula | C₄H₄BrNO | [1] |

| Molecular Weight | 161.98 g/mol | [1] |

| Boiling Point | 192.6 °C at 760 mmHg | |

| Flash Point | 70.3 °C | |

| Density | 1.706 g/cm³ | |

| IUPAC Name | 5-(bromomethyl)-1,3-oxazole | [1] |

| SMILES | C1=C(OC=N1)CBr | [1] |

| InChI Key | GFDMJZUHSLWFNE-UHFFFAOYSA-N | [1] |

Synthesis of this compound: The Van Leusen Reaction

A primary and efficient method for the synthesis of 5-substituted oxazoles, including this compound, is the Van Leusen oxazole synthesis.[1][2] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2][3]

Causality Behind Experimental Choices

The Van Leusen reaction is favored for its operational simplicity and the ready availability of the starting materials. The mechanism involves the deprotonation of TosMIC by a base to form a nucleophilic carbanion. This anion then attacks the carbonyl carbon of the aldehyde, initiating a cascade of intramolecular cyclization and elimination of the tosyl group to yield the aromatic oxazole ring.[3][4] The choice of a mild base like potassium carbonate is often sufficient, and methanol is a common solvent. For less reactive aldehydes, a stronger base may be required.[4]

Experimental Protocol: Van Leusen Synthesis of a 5-Alkyl-Oxazole

The following is a general, self-validating protocol for the synthesis of 5-alkyl-oxazoles, which can be adapted for the synthesis of this compound using bromoacetaldehyde as the starting aldehyde.

Materials:

-

Alkyl aldehyde (e.g., bromoacetaldehyde) (1.0 mmol)

-

Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Methanol (10 mL)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl aldehyde (1.0 mmol), tosylmethyl isocyanide (1.1 mmol), and potassium carbonate (2.0 mmol).[4]

-

Add methanol (10 mL) to the flask.[4]

-

Heat the reaction mixture to reflux and stir for 4-5 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[4]

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[4]

-

Filter the solution and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkyl-oxazole.

Caption: Van Leusen Synthesis Workflow for this compound.

Reactivity and Synthetic Applications

The primary mode of reactivity for this compound is nucleophilic substitution at the bromomethyl group. The bromine atom is a good leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles.[1] This reactivity is the cornerstone of its utility as a building block in organic synthesis.

Nucleophilic Substitution Reactions

This compound readily reacts with nucleophiles such as amines, thiols, and carbanions to introduce diverse functionalities. For instance, reaction with primary and secondary amines yields N-substituted aminomethyl oxazoles, which can be further elaborated.[1]

Application in the Synthesis of Oxaprozin

A notable application of a related compound, 2-bromomethyl-4,5-diphenyl-oxazole, is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin.[5][6] This synthesis showcases the utility of the bromomethyl oxazole scaffold in constructing pharmacologically active molecules. The synthesis involves the alkylation of a malonate ester with the bromomethyl oxazole, followed by hydrolysis and decarboxylation.[5]

Caption: Synthetic Pathway to Oxaprozin.

Role in Drug Discovery

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] this compound serves as a valuable starting material for the synthesis of libraries of oxazole-containing compounds for biological screening. The ability to easily modify the 5-position allows for the exploration of structure-activity relationships and the optimization of lead compounds. Studies have shown that derivatives of this compound have potential as anti-inflammatory agents, making it a compound of significant interest in the development of new treatments for inflammatory diseases.[1]

Safety and Handling

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water.

Conclusion

This compound is a versatile and valuable building block in organic and medicinal chemistry. Its straightforward synthesis via the Van Leusen reaction and the high reactivity of its bromomethyl group make it an attractive starting material for the synthesis of a diverse range of functionalized oxazoles. Its application in the synthesis of pharmacologically active molecules, coupled with the known biological importance of the oxazole scaffold, underscores its significance for researchers in drug discovery and development. Careful handling and adherence to safety protocols are paramount when working with this reactive compound.

References

- Chalyk, B., Hrebeniuk, K., Fil, Y., Gavrilenko, K., Rozhenko, A., Vashchenko, B., ... & Grygorenko, O. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877–15899.

-

Chemical Synthesis Database. (2025). 5-(bromomethyl)-2-methyl-1,3-oxazole. Retrieved from [Link]

- Shaabani, A., Soleimani, E., & Maleki, A. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.

- López-Alberca, M. P., & Paz-Maldonado, L. M. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14764–14813.

- Božić, B., Trišović, N., Valentić, N., Ušćumlić, G., & Petrović, S. (2011). Oxaprozin: Synthesis, SAR study, physico-chemical characteristics and pharmacology. Hemijska industrija, 65(5), 551-562.

-

Mendeley. (n.d.). Oxaprozin: Synthesis, SAR study, physico-chemical characteristics and pharmacology. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Oxaprozin: Synthesis, SAR study, physico-chemical characteristics and pharmacology. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

-

SlideShare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Anti-inflammatory and analgesic results for compounds of Scheme 5 and.... Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-bromooxazole (10·HCl). Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

-

DIGIBUG. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Retrieved from [Link]

-

MDPI. (2021). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Retrieved from [Link]

-

PubMed. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

-

PubMed. (2003). Synthesis and anti-inflammatory activity of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

Sources

- 1. Buy this compound | 127232-42-2 [smolecule.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

5-(Bromomethyl)oxazole synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Bromomethyl)oxazole

Abstract

This compound is a pivotal heterocyclic compound characterized by a five-membered oxazole ring bearing a highly reactive bromomethyl group at the 5-position.[1] This functional arrangement makes it an exceptionally versatile building block in organic synthesis and a scaffold of significant interest in medicinal chemistry.[2][3] The oxazole core is a privileged structure found in numerous biologically active compounds, and the bromomethyl group serves as a reactive handle for introducing diverse molecular fragments through nucleophilic substitution.[1][2][4] This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, reactivity, and applications of this compound, intended for researchers and professionals in drug development and chemical synthesis.

Synthesis Strategies for this compound

The construction of the this compound scaffold can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and overall efficiency.

Overview of Key Synthetic Routes

-

Van Leusen Oxazole Synthesis : This is a powerful and widely adopted method for forming 5-substituted oxazoles. It involves the reaction of an appropriate aldehyde with tosylmethyl isocyanide (TosMIC) under basic conditions.[1][5] The reaction is known for its efficiency and tolerance of various functional groups.[6]

-

Bredereck Reaction : This approach utilizes the reaction of α-haloketones with amides to construct the oxazole ring, and is particularly effective for synthesizing 2,4-disubstituted oxazoles.[1][5]

-

Functional Group Interconversion : A highly practical and common strategy involves the direct halogenation of a pre-formed oxazole precursor, such as 5-methyloxazole or 5-(hydroxymethyl)oxazole.[1] The bromination of the allylic/benzylic-like methyl group or the conversion of the hydroxymethyl group are standard and reliable transformations.

For the purposes of this guide, we will focus on the synthesis via bromination of 5-(hydroxymethyl)oxazole. This pathway is often preferred due to the commercial availability of the starting alcohol and the high efficiency of modern bromination reactions.

Recommended Synthetic Protocol: Bromination of 5-(Hydroxymethyl)oxazole

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic chemistry. For a substrate like 5-(hydroxymethyl)oxazole, which contains a sensitive heterocyclic ring, mild reaction conditions are crucial to prevent side reactions or degradation. The Appel reaction, utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is an excellent choice as it proceeds under neutral conditions and at moderate temperatures.

Causality of Experimental Choice : The mechanism of the Appel reaction involves the in situ formation of a phosphonium bromide species from PPh₃ and CBr₄. The hydroxyl group of the substrate attacks the electrophilic phosphorus atom, forming an oxaphosphonium intermediate. The bromide ion then acts as a nucleophile, displacing the triphenylphosphine oxide (TPPO) in an Sₙ2 reaction to yield the desired this compound. This method avoids the strongly acidic conditions of reagents like HBr or PBr₃, which could potentially degrade the oxazole ring.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound via the Appel reaction.

Detailed Step-by-Step Methodology

Materials:

-

5-(Hydroxymethyl)oxazole (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Carbon tetrabromide (CBr₄) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Hexanes/Ethyl Acetate solvent system

Protocol:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add triphenylphosphine (1.2 eq) and anhydrous DCM. Cool the flask to 0°C in an ice bath. Add carbon tetrabromide (1.2 eq) in one portion. Stir the resulting mixture for 10-15 minutes.

-

Substrate Addition: Dissolve 5-(hydroxymethyl)oxazole (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction flask at 0°C over 20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add diethyl ether or a hexanes/ethyl acetate mixture to the residue and triturate to precipitate the triphenylphosphine oxide byproduct.

-

Isolation: Filter the mixture through a pad of Celite or a short silica plug to remove the precipitated solids, washing with additional solvent. Combine the filtrates and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexanes/Ethyl Acetate) to afford pure this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 5-(bromomethyl)-1,3-oxazole | [1] |

| CAS Number | 127232-42-2 | [1] |

| Molecular Formula | C₄H₄BrNO | [1] |

| Molecular Weight | 161.98 g/mol | [1] |

| Canonical SMILES | C1=C(OC=N1)CBr | [1] |

Spectroscopic Data (Representative)

While published spectra for this specific molecule can be sparse, the following data are representative of what is expected based on its structure and analysis of similar oxazole derivatives.[7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The two protons on the oxazole ring are singlets due to the lack of adjacent protons, and the methylene protons adjacent to the bromine will also appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the four unique carbon atoms in the molecule.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ (ppm) | Multiplicity |

| ~7.85 | s |

| ~7.10 | s |

| ~4.45 | s |

Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| ~3120 | C-H stretch (oxazole ring) |

| ~1580 | C=N stretch |

| ~1510 | C=C stretch |

| ~1100 | C-O-C stretch (ring) |

| ~650 | C-Br stretch |

Mass Spectrometry (MS) Electron ionization mass spectrometry (EI-MS) will show a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (~50.7% ⁷⁹Br and ~49.3% ⁸¹Br), the molecular ion will appear as a pair of peaks (M⁺ and M⁺+2) of nearly equal intensity.[11]

-

m/z (relative intensity): 161/163 (1:1), 82 (M⁺ - Br).

Characterization Workflow Diagram

Caption: Logic diagram for the structural verification of this compound.

Chemical Reactivity and Safe Handling

Core Reactivity

The synthetic utility of this compound is dominated by the reactivity of the bromomethyl group.[1] The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[2]

Nucleophilic Substitution : This is the most common reaction type. It readily reacts with amines, alkoxides, thiols, and carbanions to introduce new functional groups at the 5-position, enabling the rapid synthesis of diverse molecular libraries.[1] This reactivity is central to its role as a key building block in drug discovery programs.[2]

Stability and Storage

As a reactive alkyl halide, this compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).[12] While specific stability data is limited, compounds of this type can be sensitive to moisture and light.[13] It is advisable to store the compound in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration under an inert atmosphere is recommended.

Applications in Drug Discovery and Synthesis

The oxazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][3][14]

This compound serves as a critical starting material for elaborating upon this core structure.[2] Its ability to connect the oxazole moiety to other molecular fragments makes it invaluable for structure-activity relationship (SAR) studies.[15] By reacting it with various nucleophiles, chemists can systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. For instance, derivatives synthesized from this building block have shown potential as anti-inflammatory and analgesic agents.[1]

Conclusion

This compound is a high-value synthetic intermediate whose importance is rooted in the strategic combination of a biologically relevant oxazole core and a synthetically versatile bromomethyl group. The reliable synthetic methods for its preparation, coupled with its predictable reactivity, make it an indispensable tool for researchers. A thorough understanding of its synthesis and spectroscopic properties, as outlined in this guide, is fundamental for its effective application in the development of novel therapeutics and complex organic molecules.

References

-

Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. (2016, August 8). CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]

-

NMR Spectra of Products. The Royal Society of Chemistry. Available from: [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2020). Indian Journal of Pharmaceutical Sciences. Available from: [Link]

-

Solomin, V., et al. (2019, February). Synthesis of 5‐bromooxazole (10·HCl). ResearchGate. Available from: [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2020). Indian Journal of Pharmaceutical Sciences. Available from: [Link]

-

Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023, July 11). Journal of Pharmaceutical Chemistry. Available from: [Link]

-

5-(Thiophen-2-yl)oxazole - (1).. Organic Syntheses Procedure. Available from: [Link]

-

Oxazole: A Promising Building Block for the Development of Potent Antitumor Agents. (2016). Current Topics in Medicinal Chemistry. Available from: [Link]

-

mass spectrometry of oxazoles. (1973). Available from: [Link]

-

Li, B. (2010, December). RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. Organic Syntheses. Available from: [Link]

-

Electron Ionization Mass Spectrometric Study of Some Substituted 1,3-oxazoles. repository, ULisboa. Available from: [Link]

-

Wiley-VCH 2007 - Supporting Information. Available from: [Link]

-

1H NMR spectrum of compound 4. ResearchGate. Available from: [Link]

-

Chemsrc. (2025, November 5). 5-(Bromomethyl)-2-ethyl-1,3-oxazole | CAS#:1312601-08-3. Chemsrc. Available from: [Link]

-

Novel Synthesis of 5-Subtituted 1,3-Oxazole-Based Molecules Via Van Leusen Oxazole Synthesis as Anti-Microbial. (2022). Available from: [Link]

-

On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2017). PMC - NIH. Available from: [Link]

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025, January 20). PubMed. Available from: [Link]

-

Bromination - Common Conditions. Common Organic Chemistry. Available from: [Link]

-

Chemical Synthesis Database. (2025, May 20). 5-(bromomethyl)-2-methyl-1,3-oxazole. Chemical Synthesis Database. Available from: [Link]

-

Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. ResearchGate. Available from: [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications. Available from: [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available from: [Link]

Sources

- 1. Buy this compound | 127232-42-2 [smolecule.com]

- 2. This compound|CAS 127232-42-2|RUO [benchchem.com]

- 3. Oxazole: A Promising Building Block for the Development of Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. ijpdd.org [ijpdd.org]

- 7. cbijournal.com [cbijournal.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. echemi.com [echemi.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. 5-(Bromomethyl)-2-(p-tolyl)oxazole|CAS 2098015-92-8 [benchchem.com]

Spectroscopic C-H Bond Blueprint of 5-(Bromomethyl)oxazole: A Technical Guide for Researchers

Foreword: The Synthetic Value of a Reactive Oxazole

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds are paramount. Among these, the oxazole core is a privileged structure, present in numerous biologically active compounds. 5-(Bromomethyl)oxazole emerges as a particularly valuable building block. Its oxazole ring provides a stable aromatic core, while the bromomethyl group at the 5-position serves as a highly reactive handle for synthetic diversification. The bromine atom, being an excellent leaving group, facilitates a wide range of nucleophilic substitution reactions, allowing for the facile introduction of various functionalities and the construction of complex molecular architectures.[1] Understanding the precise spectroscopic signature of this compound is therefore not merely an academic exercise, but a critical prerequisite for its effective utilization in the synthesis of novel therapeutic agents.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely available in the public domain, this guide synthesizes theoretical knowledge, predicted data, and experimental data from closely related analogues to provide a robust and reliable interpretation of its spectroscopic characteristics. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis, offering researchers a validated framework for the identification and characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 5-(bromomethyl)-1,3-oxazole, is foundational to understanding its spectroscopic properties. The molecule consists of a five-membered oxazole ring, an aromatic heterocycle containing one oxygen and one nitrogen atom, with a bromomethyl (-CH₂Br) substituent at the C5 position.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns.

Data Summary and Interpretation

Based on the structure of this compound and typical chemical shift values for similar compounds, the following ¹H NMR data are predicted.[2][3][4][5]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 (oxazole) | ~7.9 - 8.1 | Singlet (s) | 1H |

| H4 (oxazole) | ~7.1 - 7.3 | Singlet (s) | 1H |

| -CH₂Br | ~4.5 - 4.7 | Singlet (s) | 2H |

-

H2 Proton: The proton at the C2 position of the oxazole ring is expected to be the most deshielded aromatic proton due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms. Its signal is therefore predicted to appear at the downfield end of the aromatic region as a sharp singlet.

-

H4 Proton: The proton at the C4 position is also on the aromatic oxazole ring but is generally less deshielded than the H2 proton. It is expected to appear as a singlet in the aromatic region, upfield from the H2 signal.

-

-CH₂Br Protons: The methylene protons of the bromomethyl group are significantly deshielded by the adjacent electronegative bromine atom and the aromatic oxazole ring.[3] Their signal is anticipated to be a singlet in the region of 4.5-4.7 ppm.[3]

Caption: General workflow for ¹H NMR spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the observation frequency and the common use of proton decoupling to simplify the spectrum.

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often beneficial for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

-

Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired. This involves irradiating the protons while observing the carbon signals, resulting in a spectrum of singlets for each unique carbon atom. A greater number of scans is usually required compared to ¹H NMR.

-

Processing: The data is processed similarly to ¹H NMR data.

Data Summary and Interpretation

The predicted ¹³C NMR chemical shifts for this compound are summarized below, based on data for similar heterocyclic systems.[6][7][8][9]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (oxazole) | ~150 - 152 |

| C4 (oxazole) | ~122 - 125 |

| C5 (oxazole) | ~140 - 145 |

| -CH₂Br | ~25 - 30 |

-

C2 Carbon: This carbon is bonded to both oxygen and nitrogen, leading to a significant downfield shift, making it the most deshielded carbon in the oxazole ring.

-

C5 Carbon: The C5 carbon, bearing the bromomethyl substituent, is also significantly deshielded and is expected to appear at a downfield chemical shift.

-

C4 Carbon: The C4 carbon is typically the most shielded of the oxazole ring carbons.

-

-CH₂Br Carbon: The carbon of the bromomethyl group is attached to the electronegative bromine atom, which causes a downfield shift compared to a standard alkyl carbon. However, the "heavy atom effect" of bromine can sometimes lead to a more upfield shift than might be predicted based solely on electronegativity.[10]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. For the KBr pellet method, a small amount of the solid sample is ground with dry KBr powder and pressed into a transparent disk.

-

Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the sample and measuring the frequencies at which the light is absorbed.

-

Analysis: The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹). The absorption bands are characteristic of specific functional groups.

Data Summary and Interpretation

The expected characteristic IR absorption bands for this compound are listed below.[11]

| Wavenumber (cm⁻¹) | Vibration |

| ~3100 - 3150 | =C-H stretch (oxazole ring) |

| ~1580 - 1620 | C=N stretch (oxazole ring) |

| ~1480 - 1520 | C=C stretch (oxazole ring) |

| ~1050 - 1150 | C-O-C stretch (oxazole ring) |

| ~600 - 700 | C-Br stretch |

-

Oxazole Ring Vibrations: The aromatic C-H stretching vibrations are expected at wavenumbers above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole ring will give rise to characteristic absorptions in the 1480-1620 cm⁻¹ region. The C-O-C stretching vibration is also a key indicator of the oxazole ring.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The sample molecules are ionized, commonly using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Data Summary and Interpretation

The molecular formula of this compound is C₄H₄BrNO. The monoisotopic mass is approximately 160.95 g/mol for the ⁷⁹Br isotope and 162.95 g/mol for the ⁸¹Br isotope.

| m/z | Proposed Fragment | Significance |

| 161/163 | [M]⁺˙ | Molecular ion peak (with characteristic isotopic pattern for bromine) |

| 82 | [M - Br]⁺ | Loss of a bromine radical |

| 54 | [C₃H₂N]⁺ | Fragmentation of the oxazole ring |

-

Molecular Ion: The mass spectrum is expected to show a prominent molecular ion peak with a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio, which is indicative of the presence of one bromine atom.

-

Fragmentation Pattern: The primary fragmentation pathway for oxazoles often involves the cleavage of the heterocyclic ring.[12] For this compound, a key fragmentation would be the loss of the bromine radical to form a stable carbocation at m/z 82. Further fragmentation of the oxazole ring can lead to smaller fragments.[12]

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Conclusion: A Spectroscopic Compass for Synthesis

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. While awaiting the public availability of comprehensive experimental spectra, the predictive and comparative analysis herein serves as a robust guide for researchers. The characteristic signals in ¹H and ¹³C NMR, the key vibrational bands in IR, and the anticipated fragmentation patterns in mass spectrometry collectively form a unique spectroscopic fingerprint. This "spectroscopic compass" is indispensable for confirming the identity and purity of this compound in synthetic workflows, thereby ensuring the integrity of subsequent chemical transformations and the successful development of novel oxazole-based molecules for a range of scientific applications.

References

- Mass Spectrometry of Oxazoles. HETEROCYCLES, Vol. 14, No. 6, 1980.

- Braun, S., et al. (2020).

- Regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates were prepared by the reaction of β-enamino ketoesters.

- NMR Chemical Shifts. University of Wisconsin-Madison.

- 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace.

- NMR Spectroscopy – 1H NMR Chemical Shifts.

- Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.

- Van Leusen Oxazole Synthesis. Organic Chemistry Portal.

- Core spectroscopy of oxazole. The Journal of Chemical Physics.

- FTIR spectra of the three oxadiazole derivatives.

- 1H NMR Chemical Shift.

- Van Leusen reaction. Wikipedia.

- Electrochemically promoted synthesis of polysubstituted oxazoles from β- diketone derivatives and benzylamines under mild conditions.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.

- NMR Chemical Shift Values Table. Chemistry Steps.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- Dissimilarity in the Chemical Behavior of Osmaoxazolium Salts and Osmaoxazoles: Two Different Arom

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.

- Significance of this compound as a Chemical Building Block. Benchchem.

- Calculated 13C NMR Shifts of bromin

- 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.

- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.

- Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A.

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

- Some applications of 13C NMR spectroscopy in heterocyclic structure assignments.

- Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! YouTube.

- chemical shift of functional groups in 13C NMR spectroscopy. YouTube.

- 13C NMR spectroscopy • Chemical shift.

Sources

- 1. scielo.br [scielo.br]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. benchchem.com [benchchem.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. journalspub.com [journalspub.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Nexus of Reactivity and Design: An In-depth Technical Guide to 5-(Bromomethyl)oxazole

This guide provides an in-depth exploration of 5-(bromomethyl)oxazole, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will traverse its historical discovery, delve into the nuances of its synthesis, and illuminate its strategic application in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile synthon.

Introduction: The Strategic Importance of this compound

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of molecules that interact with biological targets.[1] The introduction of a reactive handle, such as a bromomethyl group, at the 5-position of the oxazole ring, as in this compound, exponentially increases its utility as a synthetic intermediate.[3] The bromine atom serves as an excellent leaving group, rendering the adjacent methylene carbon highly susceptible to nucleophilic attack. This inherent reactivity allows for the facile and targeted introduction of a wide array of functional groups, enabling the construction of diverse molecular libraries for drug discovery and the synthesis of complex natural products.[3]

A Historical Perspective: The Emergence of a Key Synthon

The precise first synthesis of this compound is not prominently documented in a singular, seminal publication. However, its intellectual lineage can be traced through the development of oxazole synthesis methodologies. The landscape of 5-substituted oxazole synthesis was significantly transformed by the advent of the van Leusen oxazole synthesis in 1972.[4][5] This powerful reaction, utilizing tosylmethyl isocyanide (TosMIC), provided a mild and efficient route to 5-substituted oxazoles from aldehydes, and it is highly probable that this compound was first synthesized or made readily accessible through this method.

A key publication in the Journal of the American Chemical Society in 1982 details the synthesis of the closely related 5-(bromomethyl)-2-methyl-1,3-oxazole , indicating that the utility of the this compound core was recognized and being exploited by the early 1980s.[6] This period marked a growing appreciation for halomethyl heterocycles as versatile electrophilic partners in carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthetic Methodologies: A Practical Guide

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates.

The van Leusen Oxazole Synthesis: A Cornerstone Approach

The van Leusen reaction is a robust and widely adopted method for the preparation of 5-substituted oxazoles.[4][5] The reaction proceeds through the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

Causality of Experimental Choices:

-

TosMIC: This reagent is the linchpin of the reaction. The tosyl group activates the adjacent methylene protons, facilitating deprotonation. The isocyanide functionality is crucial for the subsequent cyclization.

-

Base: A non-nucleophilic base, typically potassium carbonate, is employed to deprotonate TosMIC without competing in reactions with the aldehyde.

-

Solvent: Methanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction.

Experimental Protocol: van Leusen Synthesis of a 5-Substituted Oxazole

This protocol is a representative example of the van Leusen synthesis, adapted from a procedure for a similar 5-substituted oxazole.[7]

-

To a stirred solution of the desired aldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.0-1.2 eq) and potassium carbonate (1.5-2.0 eq).

-

Heat the reaction mixture to reflux (typically 65-70 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the 5-substituted oxazole.

Mechanism of the van Leusen Oxazole Synthesis

Caption: Mechanism of the van Leusen Oxazole Synthesis.

Alternative Synthetic Routes

While the van Leusen reaction is highly effective, other methods can be employed for the synthesis of this compound and its derivatives.

3.2.1. Bromination of 5-Methyloxazole

Direct bromination of a pre-formed 5-methyloxazole is a straightforward approach. Radical bromination conditions are typically employed.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and safe source of bromine radicals.

-

Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to initiate the reaction.

-

Solvent: An inert solvent, such as carbon tetrachloride or dichloromethane, is chosen to avoid side reactions.

Experimental Protocol: Radical Bromination of 5-Methyloxazole

-

Dissolve 5-methyloxazole (1.0 eq) in a suitable inert solvent (e.g., carbon tetrachloride).

-

Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

3.2.2. Synthesis from 5-(Hydroxymethyl)oxazole

A two-step sequence involving the synthesis of 5-(hydroxymethyl)oxazole followed by bromination is another viable route. 5-(Hydroxymethyl)oxazole can be prepared via the van Leusen reaction using an appropriate protected hydroxyacetaldehyde or by reduction of a 5-carboxy- or 5-carboalkoxyoxazole. The subsequent conversion of the alcohol to the bromide can be achieved using standard brominating agents.

Causality of Experimental Choices:

-

Brominating Agent: Reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (PPh₃) (Appel reaction) are effective for this transformation.

-

Reaction Conditions: The choice of conditions depends on the brominating agent. Reactions with PBr₃ are often carried out at low temperatures, while the Appel reaction is typically performed at room temperature.

Experimental Protocol: Bromination of 5-(Hydroxymethyl)oxazole

-

Dissolve 5-(hydroxymethyl)oxazole (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add phosphorus tribromide (0.33-0.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude this compound by column chromatography.

Synthetic Workflow Comparison

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| van Leusen Synthesis | Bromoacetaldehyde (or equivalent) | TosMIC, K₂CO₃ | Convergent, mild conditions | TosMIC can be expensive |

| Radical Bromination | 5-Methyloxazole | NBS, AIBN | Direct, atom-economical | Potential for over-bromination or side reactions |

| From Hydroxymethyl Intermediate | 5-(Hydroxymethyl)oxazole | PBr₃ or CBr₄/PPh₃ | Utilizes a common intermediate | Two-step process |

Applications in Drug Discovery and Development

The utility of this compound is most prominently demonstrated by its role as a key precursor in the synthesis of various pharmacologically active molecules.[8] Its ability to act as a versatile electrophile allows for the strategic incorporation of the oxazole moiety into larger molecular frameworks.

Synthesis of Anti-Inflammatory Agents

A significant application of bromomethyl oxazole derivatives is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of Oxaprozin , an NSAID used to treat arthritis, exemplifies this.[3] Although the commercial synthesis of Oxaprozin often utilizes a 2-(bromomethyl)oxazole derivative, the underlying chemical principle of using the bromomethyl group for alkylation is directly transferable. The bromomethyl group allows for the C-alkylation of a malonate ester, which is then elaborated to the propanoic acid side chain of the final drug.[3]

Synthetic Workflow for an Oxaprozin Analog

Caption: General synthetic approach to an Oxaprozin analog.

Building Blocks for Diverse Bioactive Molecules

The reactivity of the bromomethyl group has been exploited in the synthesis of a wide range of compounds with potential therapeutic applications, including:

-

Anticancer Agents: The oxazole scaffold is present in numerous natural products with cytotoxic activity. This compound can be used to append the oxazole ring to other pharmacophores to create hybrid molecules with enhanced or novel anticancer properties.[9]

-

Antimicrobial Compounds: Derivatives prepared by nucleophilic substitution of the bromide with various amines, thiols, and other nucleophiles have been investigated for their antibacterial and antifungal activities.[10]

-

Enzyme Inhibitors: The electrophilic nature of this compound allows it to be used in the synthesis of targeted covalent inhibitors, where the oxazole moiety can provide specific binding interactions with the target enzyme, and the reactive methylene group can form a covalent bond with a nearby nucleophilic residue.

Signaling Pathway Inhibition by an Oxazole-Containing Therapeutic

Many oxazole-containing drugs exert their effects by inhibiting specific signaling pathways. For instance, some anti-inflammatory oxazole derivatives function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Caption: Inhibition of the COX pathway by an oxazole-based NSAID.

Conclusion

This compound has solidified its position as a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward accessibility through established methods like the van Leusen synthesis, combined with the predictable and efficient reactivity of the bromomethyl group, makes it an ideal synthon for the construction of complex molecular architectures. As the quest for novel therapeutics continues, the strategic deployment of reactive intermediates like this compound will undoubtedly remain a cornerstone of innovative drug design and development.

References

- Li, B., Buzon, R. A., & Zhang, Z. (2010). 5-(Thiophen-2-yl)oxazole. Organic Syntheses, 87, 16. doi:10.15227/orgsyn.087.0016

-

ChemSynthesis. (n.d.). 5-(bromomethyl)-2-methyl-1,3-oxazole. Retrieved January 4, 2026, from [Link]

- Kim, S., & Lee, J. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1643. doi:10.3390/molecules25071643

- Kaur, R., & Bala, R. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Journal of Advanced Scientific Technologies, 1(1).

-

ResearchGate. (n.d.). Known methods for the preparation of substituted 5-bromooxazoles. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-bromooxazole (10·HCl). Retrieved January 4, 2026, from [Link]

-

Lee, J., & Kim, S. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Retrieved from [Link]

- Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. doi:10.2174/0115734064361520250115090651

- Graham, T. H. (2006). The Synthesis of Oxazole-containing Natural Products. University of Pittsburgh.

-

ResearchGate. (n.d.). Representative example of oxazoles with pharmacological activity. Retrieved January 4, 2026, from [Link]

- Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.

- Abdel-Wahab, B. F., et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkivoc, 2024(1), 202412214.

- Zhou, Y., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 645-664.

- Rusu, A., et al. (2023). Chemistry and Pharmacological Applications of 1,3-Oxazoles. Pharmaceuticals, 16(10), 1459.

- Vertex Pharmaceuticals Inc. (2000). Method for preparing 5-substituted oxazoles. Google Patents.

Sources

- 1. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 127232-42-2 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. 2-Bromo-5-methyloxazole | 129053-67-4 | Benchchem [benchchem.com]

5-(Bromomethyl)oxazole reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of 5-(Bromomethyl)oxazole with Nucleophiles

Introduction

The oxazole ring system is a cornerstone of medicinal chemistry, featuring prominently in a wide array of natural products and synthetic pharmaceuticals.[1][2][3] This five-membered aromatic heterocycle, containing both nitrogen and oxygen, serves as a versatile scaffold that can engage with biological targets through various non-covalent interactions.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4]

Among the myriad of functionalized oxazoles, this compound stands out as a particularly valuable and reactive intermediate.[4] The presence of a bromomethyl group at the 5-position provides a highly effective electrophilic site, akin to a benzylic halide, enabling facile nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a diverse range of functional groups, making this compound a key building block in the synthesis of complex molecules and chemical libraries for drug discovery.[4]

This technical guide provides a comprehensive overview of the reactivity of this compound with a variety of nucleophiles. It is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and strategic guidance for the effective utilization of this versatile reagent.

Section 1: Synthesis and Physicochemical Properties of this compound

Synthetic Routes to this compound

The accessibility of this compound is a key factor in its widespread use. Several synthetic strategies can be employed for its preparation.

A robust and widely utilized method for the construction of the 5-substituted oxazole core is the Van Leusen reaction.[5] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. While not a direct route to this compound, it is a foundational method for preparing 5-substituted oxazoles that can be precursors to the target molecule. For instance, a protected hydroxyacetaldehyde could be used to generate 5-(hydroxymethyl)oxazole, which can then be brominated.

A more direct and common approach is the halogenation of a suitable precursor. 5-Methyl-oxazole can undergo radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. Alternatively, the hydroxyl group of 5-(hydroxymethyl)oxazole can be converted to a bromide using standard reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₄BrNO |

| Molecular Weight | 161.98 g/mol |

| Appearance | Pale yellow to brown liquid or solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |

Spectroscopic Characterization

The structure of this compound can be confirmed by standard spectroscopic methods:

-

¹H NMR: The proton spectrum will characteristically show a singlet for the methylene protons (CH₂) adjacent to the bromine atom, typically in the range of δ 4.5-4.8 ppm. The protons on the oxazole ring will appear as singlets, with the C2-H proton resonating further downfield (around δ 7.9-8.1 ppm) than the C4-H proton (around δ 7.1-7.3 ppm).

-

¹³C NMR: The carbon spectrum will show a signal for the bromomethyl carbon around δ 25-30 ppm. The oxazole ring carbons will have distinct chemical shifts, with C2, C4, and C5 being readily identifiable.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Section 2: The Reactivity of this compound with Nucleophiles: A Mechanistic Overview

The Nature of the Electrophile: A Benzylic-like Halide

The reactivity of this compound is dominated by the electrophilic nature of the methylene carbon. This system is analogous to a benzylic halide, where the leaving group is attached to a carbon adjacent to an aromatic ring. This structural feature has significant implications for its reactivity.

The S_N2 Reaction Pathway

The primary mechanism by which this compound reacts with nucleophiles is the bimolecular nucleophilic substitution (S_N2) reaction.[6] This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[6]

The rate of the S_N2 reaction is dependent on the concentration of both the this compound and the nucleophile, following second-order kinetics.[6] Since the reaction proceeds via a backside attack, if the electrophilic carbon were chiral, the reaction would proceed with an inversion of stereochemistry.[6]

Several factors govern the rate and efficiency of the S_N2 reaction with this compound:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. For example, thiophenoxide is a more potent nucleophile than phenoxide, and would be expected to react more rapidly.[7]

-

Leaving Group Ability: Bromide is an excellent leaving group due to its ability to stabilize the negative charge. This makes this compound significantly more reactive than its chloro-analogue.[8]

-

Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are ideal for S_N2 reactions as they solvate the cation of a salt nucleophile while leaving the anion relatively "naked" and more reactive.[7] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[7]

-

Steric Hindrance: The reaction site in this compound is a primary carbon, which is sterically unhindered, making it an ideal substrate for S_N2 reactions.[7]

Diagram: Generalized S_N2 Mechanism

Caption: Generalized S_N2 mechanism for the reaction of a nucleophile with this compound.

Section 3: Reactions with N-Nucleophiles

Nitrogen-based nucleophiles readily react with this compound to form new C-N bonds, providing access to a wide range of amine derivatives.

Primary and Secondary Amines

The reaction with primary and secondary amines is a straightforward method for synthesizing 5-((alkylamino)methyl)- and 5-((dialkylamino)methyl)oxazoles.

The reaction proceeds via a standard S_N2 mechanism. A base, such as potassium carbonate or triethylamine, is typically added to neutralize the HBr formed during the reaction. The scope is broad, encompassing a variety of aliphatic and aromatic amines.

-

To a solution of this compound (1.0 eq.) in acetonitrile (0.1 M) is added aniline (1.1 eq.) and potassium carbonate (1.5 eq.).

-

The reaction mixture is stirred at room temperature for 4-6 hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solids are filtered off, and the filtrate is concentrated under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired product.

Section 4: Reactions with O-Nucleophiles

Oxygen nucleophiles, such as alkoxides and phenoxides, are effective for the synthesis of ether derivatives of this compound.

Alcohols and Phenols

The Williamson ether synthesis is the most common method for forming the C-O bond.[8]

A strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), is used to deprotonate the alcohol or phenol, generating the more nucleophilic alkoxide or phenoxide. This then displaces the bromide in an S_N2 reaction. A wide range of alcohols and phenols can be utilized.

-

To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF (0.2 M) under an argon atmosphere, a solution of phenol (1.1 eq.) in THF is added dropwise at 0 °C.

-

The mixture is stirred at room temperature for 30 minutes.

-

A solution of this compound (1.0 eq.) in THF is added dropwise.

-

The reaction is stirred at room temperature for 12-16 hours and monitored by TLC.

-

Upon completion, the reaction is carefully quenched with water.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine.

-

The organic phase is dried, filtered, and concentrated.

-

Purification by column chromatography yields the target ether.

Section 5: Reactions with S-Nucleophiles

Sulfur nucleophiles are generally more reactive than their oxygen counterparts, leading to efficient formation of thioethers.

Thiols and Thiophenols

The reaction with thiols provides a high-yielding route to 5-((alkylthio)methyl)- and 5-((arylthio)methyl)oxazoles.

Similar to ether synthesis, a base is used to deprotonate the thiol to form the more potent thiolate nucleophile. Weaker bases, such as potassium carbonate, are often sufficient.

-

To a solution of thiophenol (1.1 eq.) in DMF (0.2 M) is added potassium carbonate (1.5 eq.).

-

The mixture is stirred for 15 minutes at room temperature.

-

This compound (1.0 eq.) is added, and the reaction is stirred at room temperature for 2-4 hours.

-

Progress is monitored by TLC.

-

Upon completion, the mixture is poured into water and extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Section 6: Reactions with C-Nucleophiles

The formation of new carbon-carbon bonds is crucial for building molecular complexity. This compound is an excellent substrate for alkylation of soft carbon nucleophiles.

Malonates and other Stabilized Carbanions

Stabilized carbanions, such as those derived from malonic esters, are effective nucleophiles for reaction with this compound.

This reaction is key for introducing a two-carbon or longer chain at the 5-position of the oxazole ring. The resulting product can be further manipulated, for example, through hydrolysis and decarboxylation.

The alkylation of a malonate carbanion with a 2-(bromomethyl)oxazole derivative is a key step in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin.[8][9] This highlights the industrial and pharmaceutical relevance of this transformation.

Experimental Protocol: Alkylation of Diethyl Malonate

-

A solution of sodium ethoxide is prepared by dissolving sodium (1.1 eq.) in absolute ethanol (0.3 M) under an inert atmosphere.

-

Diethyl malonate (1.1 eq.) is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of this compound (1.0 eq.) in absolute ethanol is added.

-

The reaction mixture is heated to reflux for 4-6 hours, with monitoring by TLC.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried, and concentrated to yield the crude product, which can be purified by column chromatography.[9]

Section 7: Comparative Reactivity and Synthetic Strategy

Data Summary: Reactivity Trends with Various Nucleophiles

| Nucleophile Class | Example Nucleophile | Relative Reactivity | Typical Conditions |

| S-Nucleophiles | Thiophenoxide | Very High | K₂CO₃, DMF, RT |

| N-Nucleophiles | Aniline | High | K₂CO₃, ACN, RT |

| C-Nucleophiles | Diethyl Malonate Anion | Moderate | NaOEt, EtOH, Reflux |

| O-Nucleophiles | Phenoxide | Moderate | NaH, THF, RT |

Note: Relative reactivity is a generalization based on nucleophilicity trends.

Diagram: Decision-Making Workflow for Reaction Setup

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Introduction: The Privileged Status of the Oxazole Scaffold in Modern Chemistry

An In-Depth Technical Guide to 5-(Bromomethyl)oxazole: A Versatile Heterocyclic Building Block

The oxazole ring system, a five-membered aromatic heterocycle containing both nitrogen and oxygen, represents a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity allow it to serve as a versatile scaffold, capable of engaging in a wide range of non-covalent interactions with biological macromolecules like enzymes and receptors.[2][3] This has led to the incorporation of the oxazole motif into numerous clinically approved drugs, including the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin and the antibiotic Linezolid.[1][4]

Among the vast library of functionalized oxazoles, this compound stands out as a particularly valuable synthetic intermediate.[5][6] The strategic placement of a highly reactive bromomethyl group on the stable oxazole core provides a powerful tool for synthetic chemists.[6] This "handle" allows for the facile covalent attachment of the oxazole moiety to other molecular fragments, enabling the rapid construction of diverse chemical libraries for drug discovery and the development of advanced functional materials.[5][6] This guide provides an in-depth analysis of the structure, synthesis, reactivity, and application of this compound, offering field-proven insights for researchers and drug development professionals.

PART 1: Molecular Architecture and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and development. This compound is a heterocyclic compound characterized by an oxazole ring substituted at the 5-position with a bromomethyl group.[5]

Chemical Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 5-(bromomethyl)-1,3-oxazole .[5] The numbering of the oxazole ring begins at the oxygen atom (position 1) and proceeds towards the nitrogen atom (position 3). The bromomethyl substituent (-CH₂Br) is located at the carbon in position 5.

Caption: Chemical structure of 5-(bromomethyl)-1,3-oxazole.

Core Physicochemical Data

The essential identification and property data for this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | 5-(bromomethyl)-1,3-oxazole | [5] |

| CAS Number | 127232-42-2 | [5] |

| Molecular Formula | C₄H₄BrNO | [5][7] |

| Molecular Weight | 161.98 g/mol | [5][7] |

| Canonical SMILES | C1=C(OC=N1)CBr | [5] |

| InChI Key | GFDMJZUHSLWFNE-UHFFFAOYSA-N | [5] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [8] |

PART 2: Synthesis and Reactivity

The synthetic utility of this compound is intrinsically linked to both its efficient preparation and the predictable reactivity of its bromomethyl group.

Key Synthetic Methodologies

Several methods exist for the synthesis of the oxazole core, but the Van Leusen reaction is particularly noteworthy for its efficiency and applicability to 5-substituted oxazoles.[2][9]

A. Van Leusen Oxazole Synthesis

This powerful reaction provides a direct route to 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[2] The reaction proceeds via a [3+2] cycloaddition mechanism.[2] The TosMIC reagent acts as a C2N1 "3-atom synthon," reacting with an aldehyde under basic conditions (e.g., K₂CO₃ in methanol) to form an oxazoline intermediate.[2] This intermediate then eliminates p-toluenesulfinic acid (TosH) to yield the aromatic 5-substituted oxazole.[2] This method is often favored for its operational simplicity and environmentally friendly profile.[5]

Caption: Generalized workflow for the Van Leusen oxazole synthesis.

Experimental Protocol: Van Leusen Synthesis

-

To a solution of the starting aldehyde (1.0 eq.) in methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq.).

-

Add potassium carbonate (K₂CO₃) (2.0 eq.) to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography to yield the 5-substituted oxazole.[2]

B. Bredereck Reaction

Another classical approach is the Bredereck reaction, which involves the condensation of α-haloketones with amides to form the oxazole ring.[5] While highly effective, this method is particularly useful for synthesizing 2,4-disubstituted oxazoles and may be less direct for the target compound depending on the starting materials.[5]

The Chemistry of the Bromomethyl Group: A Reactive Handle

The synthetic power of this compound comes from the high reactivity of the C-Br bond.[5][6] Bromide is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[6][10]

A. Nucleophilic Substitution Reactions

This is the most common transformation involving this compound. It can react with various nucleophiles, such as amines, alkoxides, and thiols, to introduce new functional groups at the 5-position.[5] For instance, reaction with primary and secondary amines readily yields N-substituted aminomethyl oxazoles.[5] This reactivity is the key to its role as a versatile building block.[6]

B. C-Alkylation Reactions

The bromomethyl group serves as an effective alkylating agent for carbon nucleophiles, such as stabilized carbanions derived from malonate esters.[5][10] This C-C bond-forming reaction is essential for constructing more complex molecular skeletons and has been demonstrated in the synthesis of NSAIDs like Oxaprozin.[5]

Caption: Key reactivity pathways of this compound.

PART 3: Applications in Drug Discovery and Development

The oxazole scaffold is a privileged structure in medicinal chemistry, and this compound provides an efficient entry point for incorporating this valuable moiety into new chemical entities.[3][11]

A Versatile Scaffold for Medicinal Chemistry

The reactivity of the bromomethyl group allows for the systematic modification of the oxazole core, enabling the exploration of structure-activity relationships (SAR).[5] By reacting this compound with a diverse set of nucleophiles, medicinal chemists can generate large libraries of compounds for high-throughput screening against various biological targets. Derivatives have shown potential anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][12]

Role in Anti-Inflammatory Drug Development

Many oxazole-containing compounds exhibit anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. NSAIDs like Oxaprozin function by blocking the active site of COX enzymes, thereby reducing prostaglandin synthesis. The synthesis of Oxaprozin analogues and other potential anti-inflammatory agents can leverage this compound as a key starting material.

Caption: Simplified COX pathway and the inhibitory role of NSAIDs.

PART 4: Researcher's Practical Toolkit

Representative Spectroscopic Data

| Spectroscopy | Expected Chemical Shift / Signal | Rationale |

| ¹H NMR | δ ~7.0-7.5 ppm (s, 1H, H4) δ ~7.8-8.2 ppm (s, 1H, H2) δ ~4.5-4.8 ppm (s, 2H, -CH₂Br) | The protons on the aromatic oxazole ring (H2 and H4) appear as singlets in the aromatic region. The methylene protons adjacent to the bromine atom are deshielded and appear as a singlet further downfield. |

| ¹³C NMR | δ ~150-160 ppm (C2) δ ~120-140 ppm (C4, C5) δ ~25-35 ppm (-CH₂Br) | The carbon atoms of the heterocyclic ring appear in the aromatic region. The bromomethyl carbon is found in the aliphatic region. |

| IR (KBr) | ~3100-3150 cm⁻¹ (C-H stretch, aromatic) ~1500-1600 cm⁻¹ (C=N, C=C stretch) ~1050-1150 cm⁻¹ (C-O stretch) ~600-700 cm⁻¹ (C-Br stretch) | Characteristic peaks for the aromatic C-H bonds, the double bonds within the oxazole ring, the C-O ether linkage, and the carbon-bromine bond. |

Safety and Handling